Dodecylethyldimethylammonium bromide
Overview
Description
Mechanism of Action
Target of Action
Dodecylethyldimethylammonium bromide is primarily used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
As a surfactant, this compound interacts with its targets by altering the surface tension of the medium in which it is applied . This allows it to facilitate the mixing of substances that would otherwise remain separate, such as oil and water .
Biochemical Pathways
As a surfactant, it is known to influence theinteractions between molecules at the interface of different phases . This can have downstream effects on various biochemical reactions, particularly those that involve the mixing of substances in different phases .
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The result of this compound’s action is the alteration of surface tension and the facilitation of the mixing of substances in different phases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable and can absorb moisture from the air . It is also biodegradable, indicating that it can be broken down by biological processes in the environment . Furthermore, it has excellent resistance to light, acid, and hard water .
Biochemical Analysis
Biochemical Properties
Dodecylethyldimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic and hydrophobic interactions. For instance, it can act as a growth-directing surfactant in the synthesis of monodisperse gold nanorods . Additionally, it is used in the synthesis of poly(methyl methacrylate)-poly(N-isopropylacrylamide) core-shell particles via emulsion polymerization . These interactions are crucial for stabilizing and controlling the size and shape of the synthesized particles.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell membrane integrity and permeability. This compound can disrupt cell signaling pathways, gene expression, and cellular metabolism. For example, its cationic nature allows it to interact with negatively charged cell membranes, leading to membrane destabilization and increased permeability . This can result in the leakage of cellular contents and ultimately cell death, making it an effective antimicrobial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cell membranes through electrostatic interactions with negatively charged phospholipids and hydrophobic interactions with membrane lipids . This binding disrupts the membrane structure, leading to increased permeability and cell lysis. Additionally, this compound can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in membrane integrity and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as a surfactant or antimicrobial agent. At higher doses, it can cause significant toxic effects, including irritation of the respiratory system, skin, and eyes . In animal studies, threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism and membrane synthesis . The compound can affect metabolic flux by altering the availability of substrates and intermediates in these pathways. Additionally, it can influence metabolite levels by disrupting membrane integrity and causing leakage of cellular contents.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its physicochemical properties. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s cationic nature allows it to accumulate in negatively charged cellular compartments, such as lysosomes and mitochondria. This localization can affect its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization due to its chemical properties. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with membrane lipids can lead to its accumulation in the plasma membrane or intracellular membranes. This localization is crucial for its function as a surfactant and antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylethyldimethylammonium bromide can be synthesized through the quaternization of dodecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent product quality. The final product is often obtained in a high-purity form through multiple purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
Dodecylethyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interactions with anionic species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and other anionic compounds. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, in aqueous or organic solvents .
Major Products Formed
The major products formed from reactions involving this compound are typically quaternary ammonium salts with different anions. These products retain the cationic nature of the original compound and exhibit similar surfactant properties .
Scientific Research Applications
Dodecylethyldimethylammonium bromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium bromide
- Didodecyldimethylammonium bromide
- Trimethyloctadecylammonium bromide
- Dimethyldioctadecylammonium bromide
- Hexadecyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, dodecylethyldimethylammonium bromide exhibits unique properties due to the presence of the ethyl group, which can influence its surfactant behavior and interaction with other molecules. This slight structural variation can lead to differences in its effectiveness in various applications, such as the synthesis of nanomaterials and its antimicrobial activity .
Properties
IUPAC Name |
dodecyl-ethyl-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSPQDSOUPWGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897379 | |
Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68207-00-1 | |
Record name | Dodecylethyldimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68207-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldodecylethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068207001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylethyldimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLDODECYLETHYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YOU5667H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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